N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group, a tetrazole ring substituted with a phenyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using azide sources under acidic or basic conditions.
Coupling Reaction: The thiophene and tetrazole intermediates can be coupled through an acetamide linkage using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction parameters, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or tetrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the cyano group could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential biological activities.
Industry: Use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(5-methyltetrazol-2-yl)acetamide: Similar structure with a methyl group instead of a phenyl group on the tetrazole ring.
N-(3-cyanothiophen-2-yl)-2-(5-ethyltetrazol-2-yl)acetamide: Similar structure with an ethyl group instead of a phenyl group on the tetrazole ring.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to the presence of both a cyano-substituted thiophene ring and a phenyl-substituted tetrazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c15-8-11-6-7-22-14(11)16-12(21)9-20-18-13(17-19-20)10-4-2-1-3-5-10/h1-7H,9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKOSKDKKMROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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